N-[4-Bromo-2-(trifluoromethoxy)phenyl]-5-chloro-2-hydroxybenzamide
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Overview
Description
N-[4-Bromo-2-(trifluoromethoxy)phenyl]-5-chloro-2-hydroxybenzamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by the presence of bromine, chlorine, and trifluoromethoxy groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-Bromo-2-(trifluoromethoxy)phenyl]-5-chloro-2-hydroxybenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction is known for its mild conditions and functional group tolerance, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-Bromo-2-(trifluoromethoxy)phenyl]-5-chloro-2-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated compounds.
Scientific Research Applications
N-[4-Bromo-2-(trifluoromethoxy)phenyl]-5-chloro-2-hydroxybenzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-[4-Bromo-2-(trifluoromethoxy)phenyl]-5-chloro-2-hydroxybenzamide involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-[4-Bromo-2-(trifluoromethoxy)phenyl]-5-chloro-2-hydroxybenzamide stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
634186-07-5 |
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Molecular Formula |
C14H8BrClF3NO3 |
Molecular Weight |
410.57 g/mol |
IUPAC Name |
N-[4-bromo-2-(trifluoromethoxy)phenyl]-5-chloro-2-hydroxybenzamide |
InChI |
InChI=1S/C14H8BrClF3NO3/c15-7-1-3-10(12(5-7)23-14(17,18)19)20-13(22)9-6-8(16)2-4-11(9)21/h1-6,21H,(H,20,22) |
InChI Key |
GUFFAGKWWCWSQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)NC2=C(C=C(C=C2)Br)OC(F)(F)F)O |
Origin of Product |
United States |
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